N'-hydroxyoctanimidamide
Overview
Description
N’-hydroxyoctanimidamide is a chemical compound with the molecular formula C8H17NO2 . It is an amidine derivative with a primary amine (aliphatic) and a hydroxyl group .
Molecular Structure Analysis
The 8-hydroxyoctanimidamide molecule contains a total of 28 bonds. There are 10 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . Quantum chemistry has been applied to study the structure of similar compounds .Scientific Research Applications
Sulfate Ester Formation in Carcinogenesis : Weisburger et al. (1972) studied the role of sulfate ester formation in the hepatocarcinogenicity of N-hydroxy- N-2-fluorenylacetamide, highlighting a key biochemical activation step in rat liver carcinogenesis. They found that sulfate addition is crucial for expressing carcinogenicity in the liver, emphasizing the importance of sulfotransferase enzymes in this process (Weisburger et al., 1972).
Oxidation of N-Hydroxy Compounds by Laccases : Xu et al. (2000) investigated the enzymatic oxidation of N-hydroxy compounds like 1-Hydroxybenzotriazole and N-hydroxyacetanilide by fungal laccases. They found that the oxidation rate depended on the redox potential difference between the N-OH substrate and laccase, suggesting potential applications in biotransformations such as paper pulp delignification and degradation of polycyclic hydrocarbons (Xu et al., 2000).
Electrochemical Oxidation of N-Hydroxy Compounds : A study by Xu et al. (2001) explored the redox potential and electron-transfer kinetics of various N-hydroxyacetanilide analogues. This research is relevant to understanding the chemical properties of N-hydroxy compounds and their potential applications in catalysis and other chemical processes (Xu et al., 2001).
Structure-Reactivity Relationship of Aliphatic Oxime Derivatives : Yang et al. (2017) conducted a study on aliphatic oxime derivatives (including N-hydroxyoctanimidamide) to understand their reactivity towards Cu2+ and their effectiveness as flotation collectors. This study is relevant for industrial applications, particularly in metal extraction and processing (Yang et al., 2017).
Properties
IUPAC Name |
N'-hydroxyoctanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(9)10-11/h11H,2-7H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFADPFVOUUHJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394781 | |
Record name | N'-hydroxyoctanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114878-45-4 | |
Record name | N'-hydroxyoctanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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